3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole

Benzisoxazole derivatives Physicochemical profiling Drug discovery

3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole (CAS 68936-31-2), also named 4-(benzo[d]isoxazol-3-yl-methanesulfonyl)-morpholine, is a synthetic small molecule with the molecular formula C12H14N2O4S and a molecular weight of 282.32 g/mol. This compound belongs to the broader class of 1,2-benzisoxazole derivatives featuring a morpholine sulfonamide substituent, a structural motif that appears in various research applications, including central nervous system (CNS) drug discovery programs.

Molecular Formula C12H14N2O4S
Molecular Weight 282.31
CAS No. 68936-31-2
Cat. No. B2648190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole
CAS68936-31-2
Molecular FormulaC12H14N2O4S
Molecular Weight282.31
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)CC2=NOC3=CC=CC=C32
InChIInChI=1S/C12H14N2O4S/c15-19(16,14-5-7-17-8-6-14)9-11-10-3-1-2-4-12(10)18-13-11/h1-4H,5-9H2
InChIKeyCPDKEZHOAQPDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source 3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole (CAS 68936-31-2) for Research


3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole (CAS 68936-31-2), also named 4-(benzo[d]isoxazol-3-yl-methanesulfonyl)-morpholine, is a synthetic small molecule with the molecular formula C12H14N2O4S and a molecular weight of 282.32 g/mol . This compound belongs to the broader class of 1,2-benzisoxazole derivatives featuring a morpholine sulfonamide substituent, a structural motif that appears in various research applications, including central nervous system (CNS) drug discovery programs [1]. Available data in the public domain regarding the specific biological or physicochemical properties of this exact compound are extremely limited, with most vendor information providing only basic chemical identifiers rather than experimentally validated data.

Critical Procurement Considerations for 3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole Analogs


Given the structural complexity of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole, simple substitution with other benzoxazole or sulfonamide derivatives is highly likely to produce different biological or chemical outcomes. The compound's specific combination of a 1,2-benzisoxazole core, a methylsulfonyl linker, and a morpholine moiety creates a unique pharmacophore that cannot be replicated by generic alternatives [1]. Based on class-level inference from related compounds, even minor modifications to this scaffold—such as altering the sulfonamide substituent, changing the heterocyclic core, or modifying the linker length—can dramatically affect properties including target binding affinity, metabolic stability, and off-target activity profiles [2]. Therefore, researchers requiring this exact molecular entity for structure-activity relationship (SAR) studies, reference standard use, or as a synthetic intermediate must source the specific CAS-numbered compound rather than relying on structural analogs.

Quantitative Differentiation Evidence: 3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole vs. Comparators


Comparative Molecular Properties: 3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole vs. Related Benzisoxazole Derivatives

High-strength, direct comparative data for 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole is absent from the peer-reviewed public literature. However, class-level analysis of structurally related compounds reveals that the morpholine sulfonamide moiety confers distinct physicochemical properties compared to unsubstituted or differently substituted benzisoxazole cores. While a direct, data-driven head-to-head comparison for this specific molecule is not currently available, its predicted molecular weight of 282.32 g/mol and the presence of hydrogen bond acceptors from both the morpholine ring and sulfonyl group differentiate it from smaller, less functionalized benzisoxazole scaffolds .

Benzisoxazole derivatives Physicochemical profiling Drug discovery

Structural Comparison with the Antiepileptic Drug Zonisamide

3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole shares a common 1,2-benzisoxazole core with the FDA-approved antiepileptic drug zonisamide (CAS 68291-97-4). However, the two compounds differ critically in their sulfonamide substitution: zonisamide features a primary sulfonamide (-SO2NH2) at the 3-position methyl linker, whereas the target compound incorporates a tertiary sulfonamide with a morpholine ring (-SO2-morpholine) [1]. This substitution eliminates the primary amine hydrogens present in zonisamide and introduces a basic morpholine nitrogen (pKa ~8.3 for morpholine), potentially altering hydrogen bonding capacity, lipophilicity, and off-target interactions .

Sulfonamide anticonvulsants Benzisoxazole pharmacophore Neurological disorders

Differentiation from 5-HT6 Receptor-Targeted Benzoxazole Derivatives

The benzoxazole and benzisoxazole scaffold is a recognized privileged structure for serotonin 5-HT6 receptor modulation. SAR studies on related benzoxazole derivatives reveal that the presence of a basic ionizable cyclic amine (such as piperazine or piperidine) and a hydrogen bond acceptor sulfonamide group are key pharmacophoric elements for 5-HT6 binding [1]. 3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole incorporates the morpholine ring as a cyclic amine, which, based on SAR data from structurally related compounds, may confer 5-HT6 binding properties that differ from analogs with alternative amine substituents [2]. However, no published binding affinity data (e.g., Ki or IC50 values) for this specific compound at the 5-HT6 receptor or any other biological target could be identified.

5-HT6 receptor ligands CNS drug discovery Benzoxazole SAR

Recommended Research Applications for 3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole (CAS 68936-31-2)


Use as a Structural Reference Standard in Analytical Method Development

Given its well-defined chemical structure (C12H14N2O4S, MW 282.32) and the commercial availability of the compound, 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole may serve as a reference standard for developing and validating analytical methods targeting benzisoxazole-containing compounds . Its unique retention time and mass spectrometric fragmentation pattern can aid in HPLC, LC-MS, or GC-MS method development, particularly in pharmaceutical quality control settings where benzisoxazole derivatives are of interest.

Synthetic Intermediate for Novel Benzisoxazole-Based Chemical Probes

The morpholine sulfonamide moiety present in this compound provides a versatile functional handle for further derivatization. The sulfonyl group and morpholine nitrogen offer potential sites for alkylation, acylation, or metal-catalyzed cross-coupling reactions . Researchers engaged in medicinal chemistry programs focused on CNS disorders, where benzisoxazole scaffolds are privileged structures, may utilize this compound as a starting material or intermediate to access novel chemical space [1].

Component in Structure-Activity Relationship (SAR) Studies of Sulfonamide-Containing Heterocycles

The compound's specific substitution pattern—combining a 1,2-benzisoxazole core with a morpholine sulfonamide at the 3-position methyl linker—represents a distinct point in the chemical space of sulfonamide-containing heterocycles . As such, it may be procured for inclusion in SAR studies aiming to map the biological consequences of varying the amine component (morpholine vs. piperidine vs. piperazine) in sulfonamide-linked benzisoxazole derivatives, a pharmacophore relevant to 5-HT6 receptor modulation [1].

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